Azetidine
Overview
Description
Azetidine is a four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane. It is characterized by significant ring strain, approximately 25.4 kcal/mol, which lies between the less stable aziridines and the more stable pyrrolidines . This ring strain contributes to its unique reactivity and stability, making it a valuable compound in organic synthesis and medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates undergo intramolecular amination to provide azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Photocycloaddition: The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, is another efficient method.
Industrial Production Methods:
Microwave-Assisted Synthesis: Industrial production often utilizes microwave-assisted synthesis for efficiency and higher yields.
Catalytic Processes: Various catalytic processes, including palladium-catalyzed cross-coupling reactions, are employed for large-scale production.
Types of Reactions:
Oxidation and Reduction: Azetidines can undergo oxidation and reduction reactions, often facilitated by metal catalysts.
Substitution Reactions: These compounds are prone to nucleophilic substitution reactions due to the ring strain.
Ring-Opening Reactions: The ring strain also makes azetidines suitable candidates for ring-opening reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions with aryl bromides.
Microwave Irradiation: Employed in cyclocondensation reactions.
Dimethylsulfoxonium Methylide: Used in one-pot reactions with aziridines.
Major Products:
Functionalized Azetidines: Products often include various functionalized azetidines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Azetidines have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidines is largely driven by their ring strain, which facilitates various chemical reactions. The nitrogen atom in the ring can participate in nucleophilic attacks, leading to ring-opening or substitution reactions . In medicinal chemistry, azetidines can interact with biological targets such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain (27.7 kcal/mol) and less stability.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain (5.4 kcal/mol) and greater stability.
Uniqueness:
- Azetidines offer a balance between reactivity and stability, making them more manageable than aziridines while still being reactive enough for various synthetic applications .
- Their unique four-membered ring structure with an embedded nitrogen atom provides a privileged motif in medicinal chemistry .
Properties
IUPAC Name |
azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIICLYMWZJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
Record name | azetidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Azetidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53860-05-2 | |
Record name | Polyazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8060117 | |
Record name | Azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-29-7 | |
Record name | Azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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